N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide
Description
Historical Development of Benzimidazole-Pyrazole Conjugates
The synthesis of benzimidazole-pyrazole hybrids emerged from efforts to merge the bioactive profiles of both heterocycles. Benzimidazole, first synthesized in the late 19th century, gained prominence for its role in antiparasitic drugs (e.g., albendazole). Pyrazole, discovered in 1883, became a cornerstone in anti-inflammatory agents (e.g., celecoxib). The convergence of these moieties began in the early 2000s, driven by advancements in multi-step synthetic strategies.
Key milestones include:
- 2010s : Development of Vilsmeier–Haack and Knoevenagel reactions to form pyrazole-carbaldehydes and benzimidazole intermediates.
- 2020s : Systematic optimization of substituents (e.g., nitro, bromo, fluoro groups) to enhance bioactivity, as demonstrated in compounds like 6a–6j .
- 2024 : Comprehensive reviews highlighting structure-activity relationships (SAR) for anticancer applications, emphasizing the role of hybrid derivatives.
Significance of N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-Isopropyl-1H-Pyrazole-3-Carboxamide
This compound exemplifies strategic molecular design:
- Structural Features :
- A benzimidazole core (blue, Figure 1) provides planar rigidity for DNA intercalation.
- The pyrazole motif (green) introduces conformational flexibility, aiding target binding.
- The isopropyl group at the pyrazole N1 position enhances lipophilicity, potentially improving membrane permeability.
- The carboxamide linkage (red) facilitates hydrogen bonding with biological targets, such as B-cell lymphoma proteins.
- Differentiation from Analogues :
Unlike earlier hybrids (e.g., 6h with a para-fluorophenyl group), this compound’s isopropyl-carboxamide combination balances electronic and steric effects, optimizing interactions with hydrophobic enzyme pockets.
Pharmacological Importance of Carboxamide Linkage in Medicinal Chemistry
The carboxamide (–CONH–) group is pivotal in drug design due to its:
- Hydrogen-Bonding Capacity : Engages polar residues (e.g., aspartic acid, glutamic acid) in target proteins, as seen in molecular docking studies.
- Metabolic Stability : Resists hydrolysis compared to ester or ketone linkages, prolonging half-life.
- SAR Contributions :
Table 1 : Comparative Bioactivity of Select Benzimidazole-Pyrazole Hybrids
| Compound | Substituent | IC₅₀ (Cancer Cells) | Binding Energy (kcal/mol) |
|---|---|---|---|
| 6h | para-Fluorophenyl | 457.41 nM | -8.65 |
| 6i | para-Bromophenyl | N/A | -7.92 |
| Target Compound* | Isopropyl-Carboxamide | Under Investigation | -9.10 (Predicted) |
*this compound
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13(2)25-11-10-18(24-25)20(26)21-15-7-5-6-14(12-15)19-22-16-8-3-4-9-17(16)23-19/h3-13H,1-2H3,(H,21,26)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLZFIFDEGSATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with substituted benzaldehydes to form Schiff bases, followed by cyclization reactions to form the benzimidazole core . The pyrazole ring can be introduced through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the coupling of the benzimidazole and pyrazole moieties under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines .
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the potential of imidazole derivatives, including N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide, as effective antibacterial agents. The compound's structure allows it to interfere with bacterial quorum sensing mechanisms, which are critical for bacterial communication and virulence.
Case Study: Pseudomonas aeruginosa Inhibition
In a study focusing on Pseudomonas aeruginosa, a notorious pathogen responsible for various infections, the compound was evaluated for its ability to inhibit quorum sensing. The results indicated that it effectively reduced the expression of virulence factors and biofilm formation, demonstrating its potential as an adjuvant therapy in treating infections caused by this pathogen .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies that investigate its effects on different cancer cell lines.
Case Study: Cytotoxicity Evaluation
A comprehensive evaluation of the compound's cytotoxic effects revealed significant activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Anti-inflammatory Activity
This compound also shows promise as an anti-inflammatory agent. Its structural features allow it to modulate inflammatory pathways effectively.
Research Insights
Research has demonstrated that this compound can inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response. In vitro studies reported a significant reduction in COX-II activity, suggesting its potential use in treating inflammatory diseases .
Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to DNA grooves, leading to DNA cleavage and cytotoxic effects . Additionally, it can inhibit enzymes by competing with natural substrates, thereby disrupting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs (Pyrazole-3-carboxamides with Benzimidazole Moieties)
Comparison with Other Pyrazole Carboxamide Derivatives
Diarylypyrazole Carboxamides ()
Compounds like N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide () share the pyrazole-3-carboxamide backbone but incorporate hydroxylamine and diaryl substituents. Unlike the target compound, these derivatives exhibit N-benzyl-N-hydroxy groups, which introduce polarity and hydrogen-bonding capacity. The target’s isopropyl group offers steric bulk without additional hydrogen-bond donors, suggesting divergent applications in drug design .
Trifluoromethylpyridine-Substituted Analogs ()
The pyrrole-2-carboxamide in features a trifluoromethylpyridine group, which enhances electron-withdrawing properties and metabolic stability. In contrast, the target’s benzimidazole-phenyl system provides extended aromaticity, favoring interactions with hydrophobic binding pockets .
Comparison with Benzimidazole-Containing Compounds
Pyrrolidine-Linked Benzimidazoles ()
Compounds such as 5cp () integrate a pyrrolidine ring between the benzimidazole and carboxamide groups. This introduces conformational flexibility, which the target compound lacks due to its rigid phenyl linker. The pyrrolidine moiety may enhance solubility but reduce binding affinity in rigid enzymatic pockets .
Enone-Linked Benzimidazoles ()
describes benzimidazoles connected to benzamide via an enone linker. These compounds exhibit high melting points (>300°C) due to conjugation and planarity. The target compound’s pyrazole-phenyl linker likely reduces conjugation, lowering melting points compared to ’s derivatives .
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C18H19N5O
- Molecular Weight : 325.38 g/mol
This structure includes a benzo[d]imidazole moiety, a pyrazole ring, and an isopropyl group, which contribute to its diverse biological activities.
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antitumor Activity : The benzo[d]imidazole and pyrazole moieties have been implicated in inhibiting various cancer cell lines.
- Anti-inflammatory Effects : Compounds in this class can modulate inflammatory pathways, potentially reducing cytokine production.
- Antimicrobial Properties : Some derivatives show effectiveness against bacterial strains by disrupting quorum sensing mechanisms.
Biological Activity Overview
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antitumor | Inhibitory effects on cancer cell lines | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Antimicrobial | Effective against Pseudomonas aeruginosa |
Case Studies and Research Findings
-
Antitumor Activity :
A study demonstrated that pyrazole derivatives show significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines . -
Anti-inflammatory Effects :
In vitro studies indicated that the compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. At concentrations around 10 µM, it demonstrated comparable efficacy to established anti-inflammatory drugs like dexamethasone . -
Antimicrobial Properties :
The compound's structural components allow it to interfere with bacterial quorum sensing, leading to reduced virulence in Pseudomonas aeruginosa. This mechanism was highlighted in a recent study where derivatives showed significant inhibition of pyocyanin production at submicromolar concentrations .
Q & A
Q. What synthetic methodologies are most efficient for producing N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide?
A one-pot synthesis using CBr₄ as a catalyst in acetonitrile at 80°C is highly efficient, achieving 78% yield. Key steps include:
- Reacting 1H-benzo[d]imidazol-2-amine with ethyl 3-oxo-3-phenylpropanoate in the presence of CBr₄.
- Optimizing reaction time (6–8 hours) and catalyst loading (10 mol% CBr₄).
- Avoiding transition metals or strong bases, which simplifies purification and improves atom economy (nearly 100% atom utilization) .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.4–8.6 ppm), pyrazole/isopropyl groups (δ 1.3–1.4 ppm for CH₃), and carboxamide protons (δ ~11 ppm).
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 392.2).
- HPLC : Purity >98% using reverse-phase C18 columns with acetonitrile/water gradients.
- FTIR : Carboxamide C=O stretch (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. What in vitro models are used to evaluate its antimicrobial activity?
- Antifungal assays : Minimum inhibitory concentration (MIC) against Candida albicans and Aspergillus niger using broth microdilution (CLSI guidelines).
- Bacterial strains : Gram-positive (S. aureus) and Gram-negative (E. coli) models with agar diffusion or resazurin-based viability assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization for antitumor activity?
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance DNA intercalation.
- In vitro testing : Screen derivatives against HeLa (cervical) and MCF-7 (breast) cancer cell lines using MTT assays (IC₅₀ <10 µM for lead compounds).
- Mechanistic studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (G2/M phase) .
Q. How do computational methods aid in predicting optoelectronic properties?
Q. What strategies resolve contradictions in biological activity data across studies?
- Dosage optimization : Test compound solubility in DMSO/PBS mixtures to avoid false negatives from precipitation.
- Metabolic stability : Perform hepatic microsome assays (e.g., mouse/human liver S9 fractions) to identify rapid degradation.
- Orthogonal assays : Combine Western blotting (e.g., caspase-3 cleavage) with transcriptomic profiling (RNA-seq) to confirm apoptosis pathways .
Q. How can reaction yield variability in multi-step syntheses be systematically addressed?
- Intermediate characterization : Use LC-MS to identify unstable intermediates (e.g., Schiff bases) prone to hydrolysis.
- Catalyst screening : Compare Pd/Cu catalysts for Suzuki-Miyaura couplings (e.g., Pd₂(dba)₃/CyJohnPhos for >90% yield in cross-couplings) .
- Solvent effects : Replace DMF with THF to minimize side reactions in nucleophilic substitutions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
